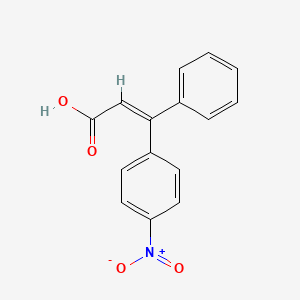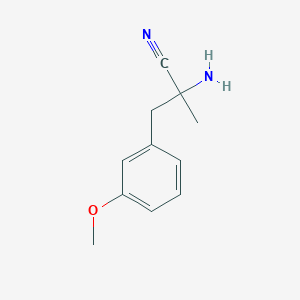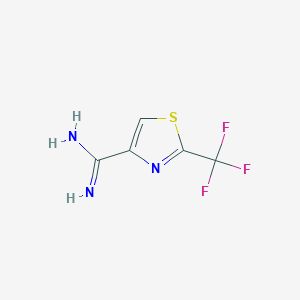
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one is an organic compound that belongs to the class of pyrrole derivatives It is characterized by the presence of a chloro group attached to a propanone moiety, which is further connected to a methyl-substituted pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one typically involves the reaction of 1-methyl-1H-pyrrole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propanone moiety. The general reaction scheme can be represented as follows:
Starting Materials: 1-methyl-1H-pyrrole, thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-5°C.
Procedure: The chlorinating agent is added dropwise to a solution of 1-methyl-1H-pyrrole in the solvent, and the mixture is stirred for a specified period. The reaction progress is monitored using thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water, and the product is extracted using an organic solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., methylamine), thiols (e.g., ethanethiol), or alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in solvents like ethanol or tetrahydrofuran (THF) are used for reduction reactions.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions are used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with nucleophiles replacing the chloro group.
Reduction: Alcohol derivatives with the reduction of the carbonyl group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes by forming covalent bonds with active site residues, leading to the disruption of enzymatic functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-(1H-pyrrol-2-yl)ethanone: A structurally similar compound with a pyrrole ring and an ethanone moiety.
2-Acetyl-1-methylpyrrole: Another pyrrole derivative with an acetyl group attached to the nitrogen atom.
1-(1-methyl-1H-pyrrol-2-yl)ethanone: A compound with a similar structure but lacking the chloro group.
Uniqueness
2-Chloro-1-(1-methyl-1H-pyrrol-2-yl)propan-1-one is unique due to the presence of the chloro group, which imparts distinct reactivity and chemical properties
Propiedades
Fórmula molecular |
C8H10ClNO |
|---|---|
Peso molecular |
171.62 g/mol |
Nombre IUPAC |
2-chloro-1-(1-methylpyrrol-2-yl)propan-1-one |
InChI |
InChI=1S/C8H10ClNO/c1-6(9)8(11)7-4-3-5-10(7)2/h3-6H,1-2H3 |
Clave InChI |
IBCLOPRCNBZRHV-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC=CN1C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (4aR,9aR)-3-oxo-4a,5,6,8,9,9a-hexahydro-4H-[1,4]oxazino[2,3-d]azepine-7-carboxylate](/img/structure/B15247865.png)
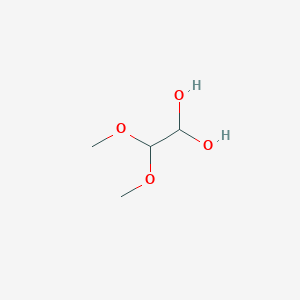
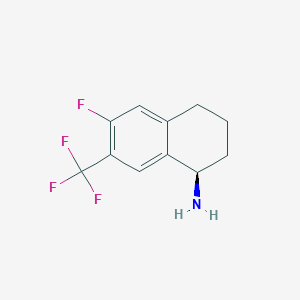

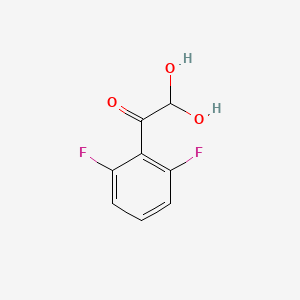
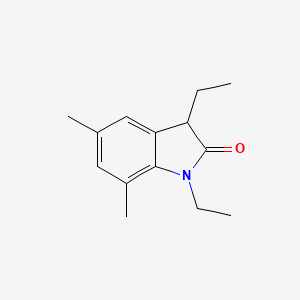
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)
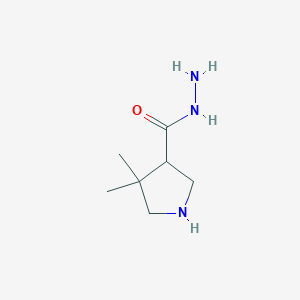
![5-Phenyl-5H-benzofuro[3,2-c]carbazole](/img/structure/B15247914.png)


